Propiverine hydrochloride originates from the chemical synthesis of propiverine, which is derived from benzyl acid and various other reagents through a series of chemical reactions. The compound is categorized as a synthetic organic compound with specific pharmacological applications in managing urinary disorders, particularly those associated with detrusor overactivity.
The synthesis of propiverine hydrochloride involves several key steps. A notable method includes:
This method has been optimized to enhance yield and purity while minimizing waste compared to previous synthetic routes .
The molecular formula of propiverine hydrochloride is , with a molecular weight of approximately 367.48 g/mol. Its structure consists of a piperidine ring, which contributes to its antimuscarinic activity, and a diphenylpropoxy group that enhances its pharmacological efficacy.
The three-dimensional structure can be analyzed using various computational chemistry methods to understand its binding interactions at the molecular level .
Propiverine hydrochloride participates in several chemical reactions relevant to its synthesis and metabolism:
These reactions are typically conducted under inert atmospheres to prevent unwanted side reactions and ensure high yields .
Propiverine hydrochloride exerts its therapeutic effects primarily through antagonism of muscarinic receptors in the bladder detrusor muscle. By blocking these receptors, propiverine reduces involuntary contractions, thereby alleviating symptoms such as urgency and frequency associated with overactive bladder.
Studies have shown that propiverine's pharmacokinetics include high protein binding (90-95%) and significant distribution volume (125 to 4731 mL), indicating extensive tissue penetration .
These properties are critical for determining appropriate formulations and delivery methods for clinical use.
Propiverine hydrochloride is primarily used in clinical settings for:
Research continues into expanding its applications beyond urology, exploring potential benefits in other smooth muscle-related disorders .
Propiverine emerged from systematic research into benzilic acid derivatives with antispasmodic activity. Originated by Apogepha, its development capitalized on structural optimization to balance efficacy and tolerability. Initial approval occurred in Germany (1993) for neurogenic detrusor overactivity, followed by broader European and Asian markets. Health Canada sanctioned pediatric and adult formulations (Mictoryl®/Mictoryl Pediatric®) in 2017, marking its introduction to North America [1] [5] [9]. Key regulatory milestones include:
Table 1: Global Regulatory Milestones of Propiverine Hydrochloride
Year | Region/Country | Event | Indication |
---|---|---|---|
1993 | Germany | Initial approval | Neurogenic detrusor overactivity |
2000s | Japan | Expanded approval | Overactive bladder syndrome |
2017 | Canada | Pediatric and adult formulations | Symptomatic OAB treatment |
2020 | Benelux | Licensing to Consilient Health | Commercial expansion |
Post-approval, formulations evolved from immediate-release (IR) to extended-release (ER) versions (e.g., Detrunorm® XL, Mictonorm® Uno), optimizing pharmacokinetics for once-daily dosing [7] [9]. These innovations aimed to mitigate peak-trough fluctuations associated with adverse effects while sustaining therapeutic plasma concentrations.
Propiverine belongs to the antimuscarinic class of urological agents but distinguishes itself through dual-pathway pharmacology:
This dual functionality positions propiverine between pure antimuscarinics (e.g., tolterodine) and musculotropic relaxants (e.g., verapamil). Clinically, it demonstrates comparable efficacy to oxybutynin in reducing incontinence episodes but with a lower incidence of dry mouth due to reduced affinity for salivary M3 receptors [1] [6]. Additionally, weak noradrenaline reuptake inhibition (pIC₅₀: 4.77) contributes to urethral tone modulation, further differentiating its spasmolytic profile [2].
The propiverine molecule comprises three modular domains:
Figure 1: Pharmacophore Mapping
Metabolism occurs via hepatic cytochrome P450, producing active metabolites:
Table 2: Key Metabolites and Pharmacological Contributions
Metabolite | Muscarinic Affinity (pKi) | Calcium Channel Activity (pIC₅₀) | Bladder Selectivity |
---|---|---|---|
M-1 | 7.0 (M3 equivalent) | Negligible | Low |
M-5 | <4.0 | 4.1 | Moderate |
M-14 | 6.80 (M5 receptor) | 4.6 | High |
Synthetic routes emphasize esterification-etherification cascades. Patent EP2470504A1 details a streamlined process using potassium t-butoxide to catalyze transesterification, bypassing low-yielding intermediates from earlier methods (e.g., Mitsunobu reactions) [4]. Crystallization as the hydrochloride salt ensures stability and aqueous solubility (>50 mg/mL in vitro) [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7